Allochenodeoxycholic acid
Description
Overview of Mammalian Bile Acid Biosynthesis Pathways
Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. hmdb.canih.gov Their synthesis from cholesterol represents a major pathway for cholesterol catabolism in mammals. nih.gov This process primarily occurs in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. researchgate.net
The classical pathway is responsible for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. nih.govwikipedia.org Subsequent enzymatic reactions modify the steroid nucleus and shorten the side chain to produce the final bile acid products. nih.gov
The alternative pathway also contributes to bile acid synthesis, though to a lesser extent in most mammals. Following their synthesis in the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form bile salts, which are then secreted into the bile. nih.gov In the intestine, these primary bile acids can be modified by gut microbiota into secondary bile acids, such as deoxycholic acid and lithocholic acid. nih.gov
Stereochemical Uniqueness and Nomenclature of Allochenodeoxycholic Acid
The defining feature of this compound lies in its stereochemistry. Bile acids are characterized by the fusion of their steroid rings. In the common "normo" bile acids, such as chenodeoxycholic acid, the A and B rings are cis-fused, resulting in a bent molecular structure. vulcanchem.com In contrast, "allo" bile acids, including this compound, possess a trans-fused A/B ring junction. vulcanchem.com This difference arises from the orientation of the hydrogen atom at the C-5 position of the steroid nucleus. In allo bile acids, it is in the alpha (α) configuration, leading to a more planar or "flat" structure compared to their 5β-epimers. vulcanchem.comnih.gov
This structural variance is reflected in the compound's nomenclature. The systematic IUPAC name for this compound is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. vulcanchem.com
Table 1: Key Identifiers for this compound
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 15357-34-3 | vulcanchem.com |
| Molecular Formula | C24H40O4 | vulcanchem.com |
| Molecular Weight | 392.6 g/mol | vulcanchem.com |
| InChIKey | RUDATBOHQWOJDD-IKAPKQLESA-N | vulcanchem.com |
| ChEBI ID | 81258 | vulcanchem.com |
Historical Perspective on the Discovery and Initial Academic Characterization of this compound
The history of bile acid research dates back over a century, with the fundamental structures of major bile acids being elucidated through the pioneering work of chemists like Wieland and Windaus. core.ac.uk The discovery and characterization of less common bile acids, such as the allo series, followed as analytical techniques became more sophisticated.
This compound was first synthesized and identified as a new bile acid in a 1967 study. oup.com Subsequent research using thin-layer and gas chromatography confirmed its presence as a minor constituent in the bile of the giant salamander. oup.com Early investigations also explored its formation from other sterols. For instance, it was identified as a metabolite of 5α-cholestanol in hyperthyroid rats. thegoodscentscompany.com These initial studies laid the groundwork for understanding the metabolic pathways that could lead to the formation of this unique bile acid. Further research demonstrated that this compound could be formed from 3β,7α-dihydroxychol-5-enoic acid by carp (B13450389) liver preparations and that it is a metabolite of allocholic acid in rats with bile fistulas. thegoodscentscompany.comobolibrary.org
Rationale for Dedicated Academic Research on this compound Beyond Major Bile Acids
While major bile acids have been extensively studied for their roles in digestion and as signaling molecules, dedicated research on this compound is driven by several key factors:
Understanding Alternative Metabolic Pathways: The presence of this compound points to the existence of alternative or minor pathways of bile acid metabolism. vulcanchem.com Its formation can occur through the action of gut microbiota or under specific physiological or pathological conditions. vulcanchem.comresearchgate.net Studying these pathways provides a more complete picture of bile acid homeostasis.
Probing Structure-Function Relationships: The distinct planar structure of this compound compared to its bent 5β-isomer, chenodeoxycholic acid, offers a valuable tool for investigating how the three-dimensional shape of a bile acid influences its biological activity. vulcanchem.com This includes its interactions with nuclear receptors like the farnesoid X receptor (FXR) and its transport across cell membranes. smolecule.com
Potential as a Biomarker: The appearance or increased levels of allo-bile acids, including this compound, have been observed in certain disease states and during fetal development. nih.gov This suggests their potential as biomarkers for specific liver conditions or developmental stages. nih.gov
Evolutionary Insights: The structural features of allo-bile acids are considered more "primitive" from an evolutionary perspective, resembling bile acids found in some lower vertebrates. core.ac.uk Studying these compounds can provide insights into the evolution of bile acid synthesis and function.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Allocholic acid |
| Chenodeoxycholic acid |
| Cholic acid |
| Deoxycholic acid |
| Lithocholic acid |
| 5α-cholestanol |
| 3β,7α-dihydroxychol-5-enoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-IKAPKQLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312698 | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15357-34-3 | |
| Record name | Allochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Biosynthesis and Biotransformation Pathways of Allochenodeoxycholic Acid
Elucidation of Precursor Substrates and Initial Enzymatic Steps in Allochenodeoxycholic Acid Formation
The biosynthesis of this compound diverges from the main bile acid synthetic pathway at a critical enzymatic step involving the reduction of the Δ4-3-oxo-C27-steroid intermediate. While the primary pathway utilizes Δ4-3-oxosteroid 5β-reductase (AKR1D1) to produce bile acids with a cis-fused A/B ring system, the formation of "allo" bile acids is initiated by the action of a different reductase.
The key precursor for this compound synthesis is 7α-hydroxy-4-cholesten-3-one. The initial enzymatic steps leading to this precursor are shared with the canonical bile acid synthesis pathway starting from cholesterol. These steps involve the action of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.
The pivotal step in the formation of the "allo" configuration is the reduction of the C4-C5 double bond in 7α-hydroxy-4-cholesten-3-one by the enzyme steroid 5α-reductase . This enzyme catalyzes the formation of a planar, trans-fused A/B ring structure, which is the characteristic feature of allo-bile acids. In contrast, the 5β-reductase produces the bent A/B ring structure of conventional bile acids like chenodeoxycholic acid. The activity of 5α-reductase is a determining factor in the proportion of allo-bile acids synthesized.
Characterization of Specific Cytochrome P450 Enzymes (CYPs) Involved in this compound Synthesis
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the synthesis and metabolism of bile acids. nih.gov While the specific CYP enzymes involved in every step of this compound synthesis are not as extensively characterized as those for primary bile acids, their involvement can be inferred from the general bile acid synthesis pathway.
The initial and rate-limiting step in the classic bile acid synthesis pathway, which also provides the precursor for this compound, is catalyzed by CYP7A1 (cholesterol 7α-hydroxylase). nih.gov This enzyme introduces a hydroxyl group at the 7α-position of cholesterol.
Following the formation of the 5α-cholestane skeleton, other CYP enzymes are likely involved in the subsequent modifications of the steroid nucleus and the side chain. While direct evidence for specific CYPs in the downstream pathway of this compound is limited, enzymes from the CYP27A1 and CYP7B1 families are known to be involved in the alternative bile acid synthesis pathways and side-chain oxidation. nih.gov
| Cytochrome P450 Enzyme | Function in Bile Acid Synthesis |
| CYP7A1 | Catalyzes the initial 7α-hydroxylation of cholesterol, a precursor for this compound. |
| CYP27A1 | Involved in the oxidation of the steroid side chain in the alternative bile acid synthesis pathway. |
| CYP7B1 | Participates in the alternative "acidic" pathway of bile acid synthesis. |
Identification and Functional Analysis of Hydroxysteroid Dehydrogenases (HSDs) Critical for this compound Metabolism
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. wikipedia.org These enzymes are critical for the interconversion of various bile acid intermediates. In the context of this compound metabolism, HSDs are essential for establishing the final hydroxylation pattern.
The synthesis of chenodeoxycholic acid, and by extension this compound, requires hydroxyl groups at the 3α and 7α positions. The following HSDs are implicated:
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the reduction of a 3-keto group to a 3α-hydroxyl group, a crucial step in forming the mature bile acid structure.
7α-Hydroxysteroid Dehydrogenase (7α-HSD): This enzyme is involved in the synthesis of ursodeoxycholic acid from chenodeoxycholic acid, catalyzing the oxidation of the 7α-hydroxyl group to a 7-keto group, which is then reduced to a 7β-hydroxyl group by 7β-HSD. nih.gov While this is a biotransformation of chenodeoxycholic acid, similar enzymatic activities by HSDs are expected to act on this compound.
| Hydroxysteroid Dehydrogenase | Potential Function in this compound Metabolism |
| 3α-HSD | Reduction of a 3-keto group to a 3α-hydroxyl group. |
| 7α-HSD | Oxidation of the 7α-hydroxyl group. |
| 7β-HSD | Reduction of a 7-keto group to a 7β-hydroxyl group. |
Investigation of Conjugation Pathways (e.g., Glycine (B1666218), Taurine (B1682933), Sulfate (B86663), Glucuronide) Specific to this compound
Before secretion into bile, bile acids are conjugated in the liver, primarily with the amino acids glycine or taurine. This conjugation process increases their water solubility and reduces their passive reabsorption in the biliary tract and small intestine. It is highly probable that this compound undergoes the same conjugation pathways as chenodeoxycholic acid. nih.gov
Glycine and Taurine Conjugation: The conjugation with glycine and taurine is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The ratio of glycine to taurine conjugates can vary between species. mdpi.com
Sulfation and Glucuronidation: In addition to amidation with amino acids, bile acids can also be conjugated with sulfate or glucuronide groups. nih.gov Sulfation is a significant pathway for the detoxification and elimination of more hydrophobic bile acids. nih.gov Glucuronidation is generally a minor pathway for bile acid metabolism in humans but can be more prominent in certain species. nih.govresearchgate.net
| Conjugation Pathway | Description |
| Glycine Conjugation | Amidation with the amino acid glycine to form glyco-allochenodeoxycholate. |
| Taurine Conjugation | Amidation with the amino acid taurine to form tauro-allochenodeoxycholate. |
| Sulfation | Addition of a sulfate group, typically at the 3- or 7-hydroxyl position. |
| Glucuronidation | Addition of a glucuronic acid moiety. |
Microbial Biotransformation and Enterohepatic Circulation Dynamics of this compound in Animal Models
Once secreted into the intestine, conjugated bile acids are subject to biotransformation by the gut microbiota. nih.gov These microbial enzymes can deconjugate, dehydroxylate, and oxidize the bile acids. While specific studies on the microbial biotransformation of this compound are scarce, it is expected to undergo similar transformations as other bile acids.
The primary microbial transformations include:
Deconjugation: Hydrolysis of the amide bond to release the unconjugated bile acid and the amino acid.
Oxidation/Reduction: Interconversion of hydroxyl and keto groups by microbial HSDs.
7α-Dehydroxylation: Removal of the 7α-hydroxyl group, leading to the formation of a secondary bile acid. For this compound, this would result in the formation of allolithocholic acid.
The majority of bile acids, including likely this compound and its metabolites, are reabsorbed in the terminal ileum and returned to the liver via the portal circulation. This process is known as the enterohepatic circulation . wikipedia.orgresearchgate.netyoutube.com This efficient recycling mechanism ensures a large and stable bile acid pool. The dynamics of enterohepatic circulation for this compound are expected to be influenced by its physicochemical properties, such as its hydrophobicity and conjugation status.
Comparative Analysis of this compound Biosynthesis in Different Species and Physiological States
The synthesis and abundance of this compound can vary significantly between different animal species and under different physiological or pathological conditions. In most mammals, 5β-reduction is the predominant pathway, and allo-bile acids are present in very low concentrations.
However, in some species and during certain life stages, the activity of 5α-reductase is higher, leading to increased production of allo-bile acids. For instance, allo-cholic acid is a typical fetal bile acid that reappears during liver regeneration and carcinogenesis. nih.gov
The ratio of 5α/5β-reduced bile acids can be influenced by factors such as:
Species: Different species exhibit varying levels of 5α-reductase activity in the liver. nih.govresearchgate.net
Developmental Stage: Fetal and neonatal periods can be associated with a higher proportion of allo-bile acids.
Physiological State: Conditions such as liver disease or regeneration can alter the expression and activity of the enzymes involved in bile acid synthesis, potentially leading to increased formation of this compound.
Further research is needed to fully elucidate the comparative biosynthesis of this compound across a wider range of species and in various physiological and disease states to understand its potential biological roles.
Molecular Mechanisms of Action and Receptor Mediated Signaling by Allochenodeoxycholic Acid
Allochenodeoxycholic Acid Interactions with Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical to metabolism, development, and homeostasis. Bile acids, including this compound, are key endogenous ligands for several of these receptors, thereby controlling complex metabolic networks.
Ligand Binding and Activation Profile of Farnesoid X Receptor (FXR) by this compound
The Farnesoid X Receptor (FXR), designated as NR1H4, is a central regulator of bile acid, lipid, and glucose homeostasis. nih.gov It is activated by various bile acids, with chenodeoxycholic acid being recognized as its most potent endogenous ligand. nih.govyoutube.com The activation of FXR is a critical feedback mechanism to control intracellular bile acid concentrations and prevent cytotoxicity. nih.gov
Research into the structure-activity relationships of bile acids has revealed that the stereochemistry of the steroid nucleus significantly influences FXR activation. This compound (Allo-CDCA), the 5α-isomer of CDCA, has been shown to activate FXR to a degree similar to that of CDCA itself. doi.org This indicates that the A/B ring fusion stereochemistry (trans-configuration in the 5α-isomer) is well-accommodated within the ligand-binding domain of the receptor.
Studies investigating the effects of various 5α-bile alcohols on FXR have shown that this compound's ability to activate FXR translates to the regulation of these downstream genes, with expression patterns of BSEP and SHP mRNA being compatible with the observed receptor activation. doi.org
| Compound | Stereochemistry (C-5) | FXR Activation Potency | Key Downstream Target Genes |
|---|---|---|---|
| This compound (ACDCA) | 5α (A/B rings trans) | Similar to CDCA doi.org | SHP, BSEP doi.org |
| Chenodeoxycholic acid (CDCA) | 5β (A/B rings cis) | High (Potent Endogenous Agonist) nih.govyoutube.com | SHP, BSEP doi.orgnih.gov |
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation by this compound
The Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3) are critical nuclear receptors that function as xenobiotic sensors. mdpi.comnih.gov They regulate the expression of a wide array of genes involved in the detoxification and metabolism of foreign chemicals and endogenous molecules, including bile acids. nih.gov
Secondary bile acids, such as deoxycholic acid and lithocholic acid, which are metabolites produced by intestinal bacteria, are known activators of PXR and CAR. mdpi.com Activation of these receptors can, in turn, influence bile acid homeostasis. nih.gov This creates a complex interplay between host nuclear receptors and the gut microbiome in the regulation of bile acid metabolism. nih.gov There is no specific information available in the search results regarding the modulation of PXR or CAR by this compound. Its capacity to act as a ligand for these receptors has not been characterized.
Vitamin D Receptor (VDR) and Other Nuclear Receptor Interactions
The Vitamin D Receptor (VDR, NR1I1) is a nuclear receptor primarily activated by calcitriol, the active form of vitamin D. wjgnet.com Beyond its classical role in calcium homeostasis, VDR is also recognized as a receptor for secondary bile acids, most notably lithocholic acid (LCA). nih.govmdpi.com The interaction of LCA with VDR demonstrates the receptor's role as an intestinal bile acid sensor. mdpi.com
Upon ligand binding, VDR forms a heterodimer with RXR, which then binds to vitamin D response elements (VDREs) on target genes to regulate their transcription. wjgnet.com Secondary bile acids have been shown to promote myelopoiesis through VDR in myeloid progenitors. nih.gov At present, there is no direct evidence from the provided search results to suggest that this compound interacts with or modulates the activity of the Vitamin D Receptor.
This compound Engagement with G Protein-Coupled Receptors
In addition to nuclear receptors, bile acids also signal through G protein-coupled receptors (GPCRs) located on the cell surface, initiating rapid, non-genomic signaling cascades.
Ligand Activity and Signaling Cascades through G Protein-Coupled Bile Acid Receptor 1 (TGR5)
The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a cell-surface receptor that mediates many of the systemic effects of bile acids on metabolism and inflammation. nih.govnih.gov TGR5 is activated by a range of bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among its most potent natural agonists. nih.gov
Activation of TGR5 typically involves the coupling to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP). nih.govmdpi.com This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream signaling pathways, leading to diverse physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) and the modulation of inflammatory responses in immune cells. nih.govmdpi.com
While the interactions of primary and secondary bile acids like CDCA, LCA, and DCA with TGR5 are well-documented, the specific activity of this compound at this receptor is not well-characterized in the provided search results. Its potency as a TGR5 agonist or antagonist has not been established.
| Receptor | Receptor Class | ACDCA Activity | Notes |
|---|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Agonist doi.org | Activation is similar in degree to chenodeoxycholic acid (CDCA). doi.org |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Nuclear Receptor | Not explicitly defined in search results | Other bile acids can act as antagonists to PPARα. nih.gov |
| Pregnane X Receptor (PXR) | Nuclear Receptor | Not explicitly defined in search results | Activated by secondary bile acids like LCA and DCA. mdpi.com |
| Constitutive Androstane Receptor (CAR) | Nuclear Receptor | Not explicitly defined in search results | Activated by secondary bile acids like LCA and DCA. mdpi.com |
| Vitamin D Receptor (VDR) | Nuclear Receptor | Not explicitly defined in search results | Recognized as a receptor for the secondary bile acid LCA. nih.govmdpi.com |
| G Protein-Coupled Bile Acid Receptor 1 (TGR5) | G Protein-Coupled Receptor | Not explicitly defined in search results | Potently activated by secondary bile acids LCA and DCA. nih.gov |
Exploration of Other Potential Membrane Receptor Targets for this compound
The interaction of this compound with membrane receptors remains an area of active investigation. While direct binding studies specifically for this compound are limited, the known interactions of its stereoisomer, chenodeoxycholic acid (CDCA), and other bile acids with various G protein-coupled receptors (GPCRs) provide a basis for potential targets.
One of the most well-studied membrane receptors for bile acids is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Bile acids, acting as signaling molecules, can activate GPBAR1. This activation is significant in various tissues, including those in the intestine and liver, and plays a role in regulating energy homeostasis nih.gov. The activation of TGR5 by bile acids can initiate a cascade of intracellular events, including the production of cyclic AMP (cAMP) nih.gov.
Another potential membrane receptor target is the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Certain conjugated bile acids have been shown to activate S1PR2, which in turn can trigger downstream signaling cascades involving ERK1/2 and Akt nih.gov. For instance, deoxycholic acid (DCA) has been demonstrated to upregulate S1PR2 expression in macrophages, leading to the activation of the ERK signaling pathway nih.gov. Given the structural similarities among bile acids, it is plausible that this compound may also interact with these or other yet-to-be-identified membrane receptors. However, specific research to confirm these interactions is currently lacking.
Table 1: Potential Membrane Receptor Targets for Bile Acids
| Receptor | Receptor Type | Known Bile Acid Ligands | Potential Downstream Effects |
| GPBAR1 (TGR5) | G protein-coupled receptor | Chenodeoxycholic acid, Deoxycholic acid, Lithocholic acid | cAMP production, regulation of energy homeostasis |
| S1PR2 | G protein-coupled receptor | Conjugated bile acids, Deoxycholic acid | Activation of ERK1/2 and Akt signaling |
Modulation of Intracellular Signaling Pathways by this compound
The influence of this compound on major intracellular signaling pathways is not well-documented. However, the effects of related bile acids on these pathways suggest potential mechanisms that may be shared or similar.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis jcpres.com.
There is no direct evidence from the provided search results that specifically details the activation of MAPK cascades by this compound. However, studies on other bile acids indicate a potential for interaction. For example, deoxycholic acid has been shown to induce programmed cell death through MAPK/PI3K/AKT/mTOR/NF-κB signaling srpskiarhiv.rs. Furthermore, the activation of S1PR2 by bile acids can lead to the activation of the ERK1/2 signaling pathway nih.govnih.gov. The activation of the MAPK signaling pathway has been implicated in the inhibitory effects of certain compounds on the proliferation of cancer cells researchgate.net. Research is needed to determine if this compound exerts similar effects on the ERK, JNK, and p38 MAPK pathways.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often associated with various diseases, including cancer.
Specific studies on the influence of this compound on the Akt/mTOR pathway are not available in the current literature. However, research on deoxycholic acid suggests that it can induce apoptosis through the modulation of the MAPK/PI3K/AKT/mTOR/NF-κB signaling cascade srpskiarhiv.rs. Inhibition of the PI3K-Akt pathway has been shown to reduce the production of inflammatory cytokines in response to certain stimuli nih.gov. Given that conjugated bile acids can activate Akt signaling through S1PR2, it is conceivable that this compound could have a similar modulatory role, though this remains to be experimentally verified nih.gov.
Apoptosis, or programmed cell death, and the cell cycle are tightly regulated processes essential for tissue homeostasis.
Direct research on the role of this compound in regulating apoptosis and cell cycle progression is scarce. However, studies on synthetic derivatives of its isomer, chenodeoxycholic acid, have shown the ability to induce apoptosis and cause G1 phase arrest in the cell cycle of human prostate cancer cells nih.gov. These derivatives were found to suppress the activity of cyclin-dependent kinase 2 (Cdk2) and cyclin E nih.gov. For instance, a synthetic derivative of chenodeoxycholic acid, HS-1200, was shown to induce apoptosis and G1 phase arrest in human hepatoma cells by reducing the expression levels of cyclin D1, cyclin A, and Cdk2 nih.gov. It also increased the expression of the Cdk inhibitor p21 nih.gov. Another compound was found to induce apoptosis by activating the caspase cascade and modifying the cell cycle, leading to an accumulation of cells in the G2/M phase nih.gov. The activation of caspases is a central event in the execution of apoptosis nih.gov. Whether this compound itself possesses similar capabilities to modulate these fundamental cellular processes requires further investigation.
Table 2: Key Regulators of Apoptosis and Cell Cycle
| Process | Key Molecules | Potential Role of Bile Acid Derivatives |
| Apoptosis | Caspases (e.g., Caspase-3, -7, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2) | Induction of apoptosis through caspase activation and alteration of Bcl-2/Bax ratio |
| Cell Cycle | Cyclins (e.g., Cyclin A, D1, E), Cyclin-Dependent Kinases (CDKs) (e.g., Cdk2), CDK inhibitors (e.g., p21) | Arrest of cell cycle in G1 or G2/M phase, modulation of cyclin and CDK activity, upregulation of CDK inhibitors |
Transcriptional Regulation and Gene Expression Profiles Induced by this compound
The ability of a compound to modulate gene expression provides insight into its broader biological effects. The transcriptional regulation and specific gene expression profiles induced by this compound have not been extensively studied.
However, research on chenodeoxycholic acid has demonstrated its significant impact on the expression of a wide range of genes. In primary human hepatocytes, chenodeoxycholic acid was found to modulate the expression of numerous genes and microRNAs involved in lipid, bile acid, and drug metabolism nih.gov. This highlights the potential for bile acids to act as significant regulators of hepatic gene expression nih.gov. Deoxycholic acid has also been shown to inhibit proliferation and induce apoptosis by regulating the activity of various transcription factors nih.gov. Given these findings with closely related bile acids, it is plausible that this compound could also exert significant effects on transcriptional regulation and induce specific gene expression profiles. However, dedicated studies, such as microarray or RNA-sequencing analyses, would be necessary to elucidate the precise genomic signature of this compound.
Biological Roles and Physiological Contributions of Allochenodeoxycholic Acid
Mechanistic Role in Lipid Metabolism Regulation in Research Models
Allochenodeoxycholic acid influences cholesterol homeostasis by modulating key enzymes and transport proteins involved in its synthesis and transport. A primary mechanism is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. wikipedia.orgwikipedia.org By activating FXR, this compound initiates a negative feedback loop that reduces the expression of the CYP7A1 gene, thereby decreasing the catabolism of cholesterol. wikipedia.orgnih.gov This regulation is crucial for maintaining the appropriate size of the bile acid pool and preventing the over-accumulation of bile acids. nih.gov
The activation of FXR by bile acids like chenodeoxycholic acid can also influence the expression of sterol regulatory element-binding protein-2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol synthesis. nih.gov Some studies suggest that FXR activation can lead to a decrease in SREBP-2 activity, resulting in reduced expression of its target genes, including the LDL receptor. nih.gov This can lead to an increase in circulating LDL-cholesterol levels, an effect observed with some synthetic FXR agonists. nih.govnih.gov
| Key Protein | Function in Cholesterol Metabolism | Effect of this compound (via FXR activation) |
| FXR | Nuclear receptor, master regulator of bile acid and lipid metabolism. | Activated. |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis from cholesterol. | Suppressed, leading to decreased cholesterol catabolism. wikipedia.orgwikipedia.org |
| SREBP-2 | Transcription factor that promotes cholesterol synthesis. | Activity may be decreased, leading to reduced cholesterol synthesis. nih.gov |
| LDL Receptor | Mediates the uptake of LDL-cholesterol from circulation. | Expression may be reduced, potentially increasing circulating LDL-cholesterol. nih.gov |
The influence of this compound on triglyceride and fatty acid metabolism is significant and primarily mediated through the activation of FXR. researchgate.net This activation leads to a reduction in the hepatic synthesis of triglycerides and fatty acids. nih.govnih.gov A key target in this pathway is the sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor that controls the expression of genes involved in de novo lipogenesis (fatty acid synthesis). researchgate.netnih.gov Activation of FXR by bile acids represses the expression of SREBP-1c and its downstream target genes, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis. nih.gov
In research models, treatment with chenodeoxycholic acid, a potent FXR agonist, has been shown to significantly reduce intracellular lipid accumulation and downregulate key lipogenic enzymes. nih.gov Furthermore, FXR activation can promote the clearance of triglycerides from the circulation by influencing the expression of proteins involved in lipoprotein metabolism. researchgate.net For instance, FXR activation has been shown to increase the expression of apolipoprotein C-II (ApoC-II), a cofactor for lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins. researchgate.net Conversely, it can decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. researchgate.net
| Key Protein/Factor | Function in Triglyceride & Fatty Acid Metabolism | Effect of this compound (via FXR activation) |
| SREBP-1c | Master transcriptional regulator of fatty acid synthesis. nih.gov | Expression is repressed, leading to decreased lipogenesis. researchgate.net |
| FASN & ACC | Key enzymes in the de novo fatty acid synthesis pathway. | Expression is downregulated. nih.gov |
| ApoC-II | Activator of lipoprotein lipase (LPL). | Expression is increased, promoting triglyceride clearance. researchgate.net |
| ApoC-III | Inhibitor of lipoprotein lipase (LPL). | Expression is decreased, enhancing triglyceride clearance. researchgate.net |
The assembly and secretion of very-low-density lipoproteins (VLDL) by the liver are critical processes for transporting endogenously synthesized triglycerides to peripheral tissues. This compound, through FXR activation, can influence these processes. The synthesis of VLDL is a multi-step process that begins with the lipidation of apolipoprotein B-100 (ApoB-100) in the endoplasmic reticulum. mdpi.com
Research on FXR agonists has indicated that their activation can facilitate the clearance of VLDL. researchgate.net This is achieved in part by repressing the expression of microsomal triglyceride transfer protein (MTP) and ApoB. frontiersin.org MTP is essential for the initial lipidation of ApoB-100, a crucial step in VLDL assembly. mdpi.com By modulating these key components, this compound can contribute to the regulation of circulating lipoprotein levels. Furthermore, studies have shown a correlation between endogenous cholesterol synthesis and the production of certain VLDL subfractions, suggesting an indirect link between bile acid-mediated regulation of cholesterol synthesis and VLDL secretion. nih.gov
This compound in Glucose Homeostasis Mechanisms
Bile acids, including by extension this compound, have emerged as important signaling molecules in the regulation of glucose homeostasis. nih.govnih.gov Their effects are mediated through both FXR-dependent and independent pathways, influencing insulin (B600854) sensitivity, glucose uptake, and hepatic glucose production. nih.govresearchgate.net
Activation of FXR by bile acids can positively impact insulin signaling. frontiersin.org In cellular models, FXR activation has been shown to increase the phosphorylation of Akt, a key protein in the insulin signaling cascade, and promote the translocation of the glucose transporter GLUT2 to the plasma membrane, thereby increasing glucose uptake. researchgate.net In patients with type 2 diabetes and nonalcoholic fatty liver disease, treatment with the synthetic FXR agonist obeticholic acid was found to increase insulin sensitivity. nih.gov
Bile acids can also influence glucose homeostasis through the activation of the G protein-coupled receptor TGR5. nih.gov Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion from pancreatic β-cells. e-dmj.org
The liver plays a central role in maintaining blood glucose levels through the processes of gluconeogenesis (synthesis of glucose from non-carbohydrate sources) and glycogenolysis (breakdown of glycogen). wikipedia.orgteachmephysiology.com this compound, via FXR activation, can regulate hepatic glucose production.
FXR activation has been shown to inhibit the expression of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK), fructose-1,6-bisphosphatase, and glucose-6-phosphatase. nih.gov This regulation is partly mediated by the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of transcription factors required for the expression of these gluconeogenic genes. researchgate.net By suppressing gluconeogenesis, this compound can contribute to lowering blood glucose levels. The hormonal control of gluconeogenesis is complex, with hormones like glucagon (B607659) and cortisol upregulating key enzymes, while insulin has an inhibitory effect. teachmephysiology.comnih.gov The modulation of these pathways by bile acids adds another layer of regulation to glucose homeostasis.
Immunomodulatory and Anti-Inflammatory Mechanisms of this compound
This compound (ACDA), a secondary bile acid formed by the metabolic activities of gut microbiota, exhibits significant immunomodulatory and anti-inflammatory properties. These effects are mediated through complex interactions with the host's immune system, influencing both innate and adaptive responses, suppressing the production of inflammatory signaling molecules, and modulating critical inflammatory complexes.
Interaction with Innate and Adaptive Immune Responses
Secondary bile acids, including ACDA, are increasingly recognized as key signaling molecules that regulate the functions of various immune cells. frontiersin.org This regulation extends to both the innate immune system, the body's first line of defense, and the adaptive immune system, which mounts a more specific and sustained response. nih.gov
The immunomodulatory effects of secondary bile acids are exerted on several key immune cell populations:
Innate Immune Cells : Bile acids can modulate the function of innate immune cells such as dendritic cells (DCs) and macrophages. frontiersin.org For instance, deoxycholic acid (DCA) has been shown to modulate the function of dendritic cells. frontiersin.org
Adaptive Immune Cells : The influence of secondary bile acids extends to the adaptive immune system, particularly T cells. Various derivatives of bile acids have been found to directly modulate adaptive immunity. frontiersin.org For example, lithocholic acid (LCA) can inhibit the activation of Th1 cells, while other derivatives can suppress the differentiation of pro-inflammatory Th17 cells or promote the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.org
This broad influence on key cells of both the innate and adaptive immune systems underscores the integral role of secondary bile acids like ACDA in maintaining immune homeostasis.
Suppression of Pro-Inflammatory Cytokine Production Pathways
A central mechanism of the anti-inflammatory action of bile acids is their ability to suppress the production of pro-inflammatory cytokines. This suppression is often achieved by targeting key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govfrontiersin.org
Research on deoxycholic acid (DCA), another secondary bile acid, has shown that it can stimulate the production of IL-6 and IL-8. However, this effect is attenuated by the inhibition of signaling pathways such as Protein Kinase C (PKC), MAP kinase, and tyrosine kinase pathways. nih.gov While some bile acids can be pro-inflammatory under certain conditions, others possess the ability to inhibit the NF-κB pathway. This inhibition prevents the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and preventing the transcription of pro-inflammatory cytokine genes. nih.gov Compounds that inhibit NF-κB activation are considered promising therapeutic agents for inflammatory conditions. nih.gov
Modulation of Inflammasome Activation
Inflammasomes are multi-protein complexes within the cytoplasm of immune cells that play a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netmdpi.com The NLRP3 inflammasome is one of the most well-characterized and can be activated by a wide range of danger signals. researchgate.netstehliklab.org
Emerging evidence indicates that bile acids are significant modulators of NLRP3 inflammasome activity.
Activation by Precursor Bile Acids : Chenodeoxycholic acid (CDCA), the primary bile acid from which ACDA is derived, has been shown to induce NLRP3 inflammasome activation in macrophages. nih.govnih.gov This activation is dose-dependent and is mediated by the promotion of reactive oxygen species (ROS) production and potassium (K+) efflux. nih.govnih.gov
Cell-Specific Effects of Secondary Bile Acids : Other secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), also activate the NLRP3 inflammasome, but they do so in a cell-type-specific manner, which can lead to different outcomes, such as promoting either inflammation or fibrosis. mdpi.com For example, LCA stimulation in Kupffer cells (liver-resident macrophages) initiates a pro-inflammatory phenotype, while DCA activates the NLRP3 inflammasome in hepatic stellate cells, leading to fibrotic alterations. mdpi.com
This modulation of the NLRP3 inflammasome represents a critical pathway through which this compound can exert its immunomodulatory and potentially pathological effects.
This compound's Influence on Gut Microbiome Composition and Function
The relationship between this compound and the gut microbiome is bidirectional and complex. ACDA is a product of microbial metabolism, and in turn, it influences the composition and function of the microbial community that produces it. frontiersin.orgresearchgate.net This interplay is crucial for maintaining gut homeostasis.
Direct Antimicrobial Properties and Microbiota Shaping Mechanisms
Bile acids, including secondary bile acids like ACDA, possess inherent antimicrobial properties that allow them to directly shape the structure of the gut microbial community. researchgate.nethsppharma.com This activity is a key factor in preventing the overgrowth of pathogenic bacteria and maintaining a balanced microbiota.
The antimicrobial action of bile acids is multifaceted:
Membrane Disruption : Due to their amphipathic nature, bile acids can disrupt bacterial cell membranes, leading to the leakage of cellular contents and cell death. frontiersin.orgmdpi.com
Potency Variation : Unconjugated bile salts generally exhibit more potent antibacterial action than their conjugated counterparts. frontiersin.org Studies have demonstrated significant antimicrobial activity of various bile acids against a range of bacteria, including Staphylococcus aureus, and fungi. frontiersin.orgnih.govmdpi.com
The table below summarizes the minimum inhibitory concentrations (MIC) for select bile acids against Staphylococcus aureus, illustrating the potent antimicrobial nature of these compounds.
| Bile Salt | Type | Minimum Inhibitory Concentration (MIC) for S. aureus SH1000 (mM) |
|---|---|---|
| Deoxycholic acid (DCA) | Unconjugated Secondary | 1 |
| Cholic acid (CA) | Unconjugated Primary | 20 |
| Glycocholic acid (GCA) | Conjugated Primary | >200 |
| Taurocholic acid (TCA) | Conjugated Primary | >200 |
Data sourced from Frontiers in Microbiology, 2017. frontiersin.org This table is interactive. Click on headers to sort.
Indirect Effects via Host Signaling Pathways
Beyond direct antimicrobial action, this compound indirectly shapes the gut microbiome by activating host signaling pathways, primarily through nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G protein-coupled receptor 5 (TGR5). nih.govmdpi.com
The gut microbiota and host bile acid signaling are deeply intertwined:
Microbiota Modulates Host Signaling : Gut microbes carry out essential enzymatic transformations, such as deconjugation via bile salt hydrolase (BSH), which are necessary to produce secondary bile acids. nih.gov These secondary bile acids then act as ligands for host receptors. Changes in the microbiota composition can alter the bile acid pool, thereby influencing host signaling pathways like FXR. mdpi.com
Host Signaling Shapes the Microbiota : Activation of host receptors by bile acids can, in turn, influence the gut environment and the composition of the microbiota. For example, activating intestinal FXR with an agonist has been shown to shape the gut microbiota, leading to an increase in bacteria that produce lithocholic acid. nih.gov This altered microbiota then contributes to improved host metabolism through TGR5 signaling. nih.gov This creates a feedback loop where microbial metabolites regulate the host, and the host's response regulates the microbial community. This interplay is crucial for processes like glucose metabolism and maintaining the integrity of the intestinal barrier. nih.gov
This compound in Liver and Biliary Tract Physiology (Mechanistic Focus)
This compound, a stereoisomer of the primary bile acid chenodeoxycholic acid, plays a distinct role in the intricate physiology of the liver and biliary tract. Its unique three-dimensional structure influences its interaction with key regulatory proteins and transporters, leading to specific effects on bile formation and protective mechanisms against liver injury.
Regulation of Bile Flow and Biliary Secretion Mechanisms
The secretion of bile acids is a primary driver of bile flow. While direct mechanistic studies on this compound are limited, research on the closely related allo-bile acid, allo-cholic acid, provides significant insights into the potential mechanisms by which this compound may regulate bile flow.
Studies in animal models have demonstrated that allo-bile acids can exhibit a potent choleretic effect, meaning they stimulate the secretion of bile. For instance, the taurine (B1682933) conjugate of allo-cholic acid (tauro-allo-cholic acid or TACA) has been shown to induce a nine-fold higher bile flow in mice compared to its 5β-isomer, taurocholic acid (TCA). nih.govresearchgate.net This suggests that the "allo" configuration significantly enhances the ability of the bile acid to promote bile secretion.
The mechanism underlying this enhanced bile flow appears to involve distinct transport pathways. While many bile acids are transported into the bile canaliculi by the bile salt export pump (Bsep), evidence suggests that allo-bile acids like TACA are efficiently secreted into bile through alternative transport systems. nih.govresearchgate.net This indicates that this compound may utilize Bsep-independent pathways for its biliary secretion, contributing to its choleretic activity.
Furthermore, bile acids are known to activate nuclear receptors that regulate the expression of genes involved in bile acid homeostasis. One such key receptor is the farnesoid X receptor (FXR). Activation of FXR by bile acids typically leads to the suppression of bile acid synthesis and the induction of transporters involved in bile acid efflux, thereby modulating bile flow. nih.govnih.gov It has been demonstrated that allo-cholic acid can activate FXR, suggesting a potential mechanism through which this compound could influence the expression of genes controlling biliary secretion. nih.gov
Table 1: Experimental Findings on the Choleretic Effect of an Allo-Bile Acid
| Experimental Model | Bile Acid Studied | Key Finding | Reference |
| Mice | Tauro-allo-cholic acid (TACA) | Induced a 9-fold higher bile flow compared to taurocholic acid (TCA). | nih.govresearchgate.net |
| Sf9 insect cells expressing rat or mouse Bsep | Tauro-allo-cholic acid (TACA) | TACA was not a substrate for the bile salt export pump (Bsep), suggesting an alternative secretion mechanism. | nih.govresearchgate.net |
| Human hepatoma Alexander cells | Allo-cholic acid (ACA) | Upregulated the expression of BSEP, SHP, and OSTβ via FXR activation. | nih.gov |
Hepatoprotective Mechanisms in Experimental Models of Liver Injury
The accumulation of hydrophobic bile acids can be cytotoxic and contribute to liver injury in cholestatic conditions. Certain bile acids, however, can exert protective effects. While direct evidence for the hepatoprotective mechanisms of this compound is not extensively documented, its potential role can be inferred from the known functions of bile acids in cellular protection and the mechanisms of experimental liver injury models.
Experimental models of liver injury, such as those induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN), are widely used to study the pathogenesis of liver damage and to evaluate the efficacy of potential hepatoprotective agents. nih.govimrpress.com These models involve mechanisms such as oxidative stress, inflammation, and apoptosis. nih.govinnovareacademics.in
The activation of the farnesoid X receptor (FXR) by certain bile acids is a key mechanism in hepatoprotection. FXR activation can reduce the synthesis of potentially toxic bile acids and enhance their detoxification and excretion. This regulation helps to alleviate the bile acid load on hepatocytes and protect them from injury. Given that allo-bile acids have been shown to activate FXR, it is plausible that this compound could exert hepatoprotective effects through this pathway. nih.gov
The anti-inflammatory properties of bile acids, mediated through receptors like FXR and the G-protein coupled bile acid receptor 1 (TGR5), also contribute to their hepatoprotective effects. nih.govfrontiersin.orgmdpi.com By modulating inflammatory signaling pathways, these receptors can reduce the inflammatory response that often exacerbates liver damage in various injury models.
Table 2: Key Mechanistic Pathways in Experimental Liver Injury and Potential Intervention by Bile Acids
| Experimental Liver Injury Model | Primary Mechanism of Injury | Potential Hepatoprotective Role of Bile Acid Receptor Activation |
| Carbon Tetrachloride (CCl4) | Free radical-mediated lipid peroxidation, leading to necrosis. imrpress.com | Activation of FXR can induce antioxidant genes and reduce oxidative stress. |
| D-Galactosamine (D-GalN) | Depletion of uridine (B1682114) nucleotides, leading to inhibition of RNA and protein synthesis and subsequent apoptosis. imrpress.cominnovareacademics.in | FXR and TGR5 activation can modulate apoptotic pathways and reduce inflammation. |
| Bile Duct Ligation (BDL) | Accumulation of toxic bile acids leading to hepatocellular and cholangiocellular injury. | Activation of FXR can decrease bile acid synthesis and increase their efflux, reducing cellular toxicity. |
Other Emerging Biological Roles of this compound in Research Models
Beyond its established roles in liver and biliary physiology, the unique stereochemistry of this compound suggests the possibility of other, less characterized biological activities. While specific research on the emerging roles of this compound is currently limited, the broader understanding of bile acids as signaling molecules points to several potential areas of investigation.
Bile acids are now recognized as systemic signaling molecules that can influence metabolic processes in various tissues through the activation of receptors such as FXR and TGR5. nih.gov These receptors are expressed in a variety of extra-hepatic tissues, including the intestine, adipose tissue, and immune cells.
Activation of TGR5 by bile acids in the intestine, for example, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis. nih.govmdpi.com This suggests a potential role for bile acids, possibly including this compound, in the regulation of glucose metabolism.
In the immune system, bile acid signaling through FXR and TGR5 has been shown to modulate inflammatory responses. frontiersin.orgmdpi.com This opens the possibility that this compound could have immunomodulatory functions, although this remains to be specifically investigated.
The distinct planar structure of allo-bile acids may lead to differential interactions with these receptors compared to their 5β-isomers, potentially resulting in unique downstream signaling effects. nih.gov Further research is necessary to explore these potential emerging roles of this compound in various physiological and pathophysiological contexts.
Pathophysiological Mechanisms Involving Allochenodeoxycholic Acid
Role in Cholestatic Liver Diseases: Mechanistic Investigations
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of bile acids within the liver. This accumulation can cause significant liver damage through various mechanisms, including direct cellular toxicity and the activation of inflammatory pathways.
Key Cholestasis Models and Their Relevance to Bile Acid Research
| Model | Description | Key Findings Related to Bile Acid Homeostasis |
|---|---|---|
| Bile Duct Ligation (BDL) | Surgical obstruction of the common bile duct, leading to obstructive cholestasis. | Causes significant accumulation of bile acids in the liver, leading to inflammation and fibrosis. nih.gov |
| Mdr2-/- (Abcb4-/-) Mouse | Genetically engineered mouse model lacking the multidrug resistance protein 2, leading to impaired phospholipid secretion into bile and subsequent cholestatic liver injury. | Demonstrates chronic cholestasis and spontaneous development of liver fibrosis. nih.gov |
| Alpha-naphthylisothiocyanate (ANIT)-induced | Chemically induced model of cholestasis causing damage to bile duct epithelial cells. | Used to study acute cholestatic liver injury and the associated inflammatory response. researchgate.net |
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport. mdpi.com The activation of FXR by certain bile acids helps to protect the liver from bile acid overload by downregulating their production and promoting their excretion. Conversely, antagonism of FXR can exacerbate cholestatic liver injury. nih.gov While chenodeoxycholic acid is a known potent natural agonist of FXR, the specific interaction of allo-CDCA with FXR is an area of ongoing investigation. Some evidence suggests that certain bile acids can act as FXR antagonists, which could contribute to the pathology of cholestatic liver disease by disrupting the protective mechanisms regulated by this receptor. mdpi.com In the context of obstructive cholestasis, the inhibition of FXR has been shown to be beneficial in animal models, suggesting a complex role for FXR signaling in this condition. nih.gov
Implications in Inflammatory Bowel Diseases: Mechanistic Hypotheses
Association with Gut Dysbiosis and Immune Dysregulation
Current scientific literature does not provide specific details on the association between allochenodeoxycholic acid, gut dysbiosis, and immune dysregulation. While the broader class of bile acids is known to be intricately linked with the gut microbiome and host immunity, specific studies detailing the role of this compound in these processes are not available. Gut dysbiosis, an imbalance in the gut microbial community, is known to alter the pool of bile acids, affecting the conversion of primary to secondary bile acids. These alterations can, in turn, influence immune homeostasis. However, the specific contribution and mechanistic actions of this compound in this complex interplay have not been elucidated in the reviewed literature.
This compound in Other Disease Models: Mechanistic Explorations
Potential Role in Neurodegenerative Processes (Mechanistic)
There is currently a lack of specific research investigating the mechanistic role of this compound in neurodegenerative processes. Studies on other bile acids, such as chenodeoxycholic acid, have explored their potential effects in models of Alzheimer's disease by influencing pathways related to insulin (B600854) signaling and neuroinflammation. However, similar mechanistic explorations for this compound are not present in the available scientific literature.
Influence on Cardiovascular Disease Mechanisms
The scientific literature does not currently contain specific studies on the influence of this compound on the mechanisms of cardiovascular disease. Research in this area has largely centered on the effects of other primary and secondary bile acids on processes such as atherosclerosis, endothelial function, and cardiac contractility. Mechanistic data detailing the specific impact of this compound on cardiovascular pathophysiology is not available.
Emerging Links to Cancer Pathogenesis (Mechanistic Studies)
There are no specific mechanistic studies available in the current scientific literature that link this compound to cancer pathogenesis. The role of other bile acids, such as deoxycholic acid and chenodeoxycholic acid, in cancer has been investigated, with studies pointing to their potential to influence cell proliferation, apoptosis, and DNA damage, thereby contributing to the development of certain cancers. However, specific research elucidating the mechanistic involvement of this compound in carcinogenesis is absent.
Advanced Analytical and Spectroscopic Methodologies for Allochenodeoxycholic Acid Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative Profiling of Allochenodeoxycholic Acid
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for the analysis of bile acids in biological matrices. nih.gov This is due to its exceptional resolution, sensitivity, and specificity. nih.gov The technique is essential for the quantitative profiling of this compound, enabling its detection and measurement in various biological samples.
Method Development for Isomer Separation and Quantification
A primary challenge in the analysis of this compound is its separation from structurally similar isomers, which often have nearly identical mass-to-charge ratios (m/z). nih.gov Effective chromatographic separation is therefore critical for accurate quantification.
Method development for the separation of bile acid isomers, including allo-isomers, typically involves the use of reversed-phase chromatography. C18 columns are frequently employed as the stationary phase. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component, such as ammonium acetate or formic acid in water, and an organic component like acetonitrile or methanol. nih.gov
The optimization of the mobile phase gradient, column temperature, and flow rate is crucial for achieving baseline separation of isomeric species. For instance, a method developed for the separation of 48 bile acids utilized an ethylene-bridged hybrid (BEH) C18 column and a high-strength silica (HSS) T3 column to investigate the factors affecting separation. metaboprofile.com The study highlighted that the acidity and ammonium levels in the mobile phase can influence the electrospray ionization (ESI) of bile acids. metaboprofile.com
Mass spectrometry is typically performed in the negative ion mode using electrospray ionization (ESI). nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov
Table 1: Representative HPLC-MS Method Parameters for Bile Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.05% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50) |
| Gradient | Optimized for isomer separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | ESI (Negative) |
| MS Detection | Triple Quadrupole with MRM |
Applications in Biological Matrices (e.g., plasma, bile, tissue extracts, cell lysates)
HPLC-MS methods have been successfully applied to the quantitative analysis of a wide range of bile acids, including allo-isomers, in various biological matrices. nih.govnih.gov Sample preparation is a critical step to remove interfering substances and concentrate the analytes.
Plasma and Serum: A common approach for plasma and serum samples involves protein precipitation with an organic solvent like acetonitrile or 2-propanol, followed by centrifugation and evaporation of the supernatant. jmcs.org.mx The dried extract is then reconstituted in a suitable solvent for injection into the HPLC system. jmcs.org.mx
Bile: Due to the high concentration of bile acids in bile, samples are typically diluted before analysis. nih.gov
Tissue Extracts: For tissue samples, such as from the liver or adipose tissue, homogenization is required, followed by an extraction procedure similar to that used for plasma. nih.govnih.gov
Cell Lysates: Analysis of intracellular bile acid concentrations in cell lysates also requires appropriate extraction protocols to separate the analytes from cellular debris.
The validation of these methods is crucial and typically includes assessment of linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results. amazonaws.com For instance, a validated UHPLC-MS/MS method for 33 bile acids reported a limit of detection between 5-350 pg/mL and a lower limit of quantitation of 0.1-2.6 ng/mL, with a coefficient of variation typically below 15% in biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acids, often chosen for its high chromatographic resolution, which can be advantageous for separating complex mixtures of isomers. shimadzu.com However, due to the low volatility of bile acids, derivatization is a mandatory step prior to GC-MS analysis. shimadzu.com
Derivatization Strategies for Enhanced Sensitivity and Separation
Derivatization chemically modifies the bile acid molecule to increase its volatility and thermal stability, making it suitable for gas chromatography. The most common derivatization strategy for bile acids is trimethylsilylation (TMS). nih.gov
This process typically involves two steps:
Methoximation: This step is performed on bile acids containing a keto group to prevent the formation of multiple derivatives.
Silylation: The hydroxyl and carboxyl groups of the bile acid are converted to their corresponding trimethylsilyl ethers and esters. shimadzu.com
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction is typically carried out by heating the sample with the derivatizing agent. researchgate.net Microwave-assisted derivatization has also been explored to accelerate the reaction time. researchgate.net
An alternative approach involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com This method is reported to produce stable derivatives. shimadzu.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Bile Acids
| Reagent | Target Functional Group |
|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl |
| Trimethylchlorosilane (TMCS) | Catalyst |
| TMS Diazomethane | Carboxyl (Methylation) |
| N-trimethylsilylimidazole (TMSI) | Hydroxyl |
Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The mass spectrometer is used to identify and quantify the derivatized bile acids based on their mass spectra and retention times. The mass spectrum of the tris-TMS derivative of chenodeoxycholic acid, an isomer of this compound, shows a molecular weight of 609.116.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of bile acids, including this compound. nih.gov Unlike mass spectrometry-based techniques, NMR provides detailed information about the chemical environment of each atom in the molecule.
1H and 13C NMR for Conformational Studies
Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize the molecular structure of bile acids. nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide valuable data for determining the conformation of the steroid nucleus and the side chain. auremn.org.brdoi.org
The assignment of ¹H and ¹³C signals is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as: nih.govmdpi.com
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. jmcs.org.mx
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. jmcs.org.mxmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation. jmcs.org.mx
By analyzing these NMR parameters, researchers can gain insights into the three-dimensional structure of this compound in solution. auremn.org.brdoi.org This information is vital for understanding its biological activity and interactions with receptors. The complete characterization of bile acids in aqueous media using NMR has implications for studying the pathophysiology of biliary diseases. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chenodeoxycholic acid |
| Cholic acid |
| Deoxycholic acid |
| Glycine (B1666218) |
| Taurine (B1682933) |
| Ursodeoxycholic acid |
| Acetonitrile |
| Methanol |
| Formic acid |
| Ammonium acetate |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Trimethylchlorosilane (TMCS) |
| TMS Diazomethane |
| N-trimethylsilylimidazole (TMSI) |
Isotope Labeling and Flux Analysis with NMR
Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful method for elucidating the metabolic pathways and quantifying the dynamics of this compound biosynthesis and transformation. This approach, known as Metabolic Flux Analysis (MFA), uses stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), to trace the journey of atoms through a metabolic network. mdpi.com
In a typical experiment, a labeled precursor to this compound is introduced into a biological system. As the precursor is metabolized, the isotope label is incorporated into the structure of this compound and other downstream metabolites. NMR spectroscopy is then used to detect the specific location and abundance of these isotopic labels within the molecule. sigmaaldrich.comspringernature.com The key advantage of NMR is its ability to provide detailed information on positional isotope isomers (isotopomers) without destroying the sample. springernature.comnih.gov
The analysis of ¹³C-¹³C scalar coupling patterns in 2D NMR spectra can reveal which carbon-carbon bonds were formed during biosynthesis, providing direct evidence of pathway activity. springernature.com By measuring the labeling patterns of intracellular metabolites at an isotopic steady state, researchers can infer the rates (fluxes) at which these metabolites are interconverted. mdpi.com This is because the labeling pattern of a metabolite is determined by the fluxes of the reactions that produce it. mdpi.com For instance, researchers have successfully synthesized ¹³C-labeled versions of related bile acids, such as chenodeoxycholic acid, to study their metabolic fate in biological systems, a technique directly applicable to this compound research. nih.gov This allows for the quantitative determination of pathway fluxes, offering a dynamic view of this compound metabolism that cannot be achieved by concentration measurements alone.
| Technique | Application in this compound Research | Key Information Gained |
| Stable Isotope Labeling | Introduction of precursors labeled with stable isotopes (e.g., ¹³C, ²H) into cellular or animal models. | Tracing of metabolic pathways leading to and from this compound. |
| NMR Spectroscopy | Detection and quantification of isotope labels within the molecular structure of this compound and its metabolites. | Determination of positional isotopomer distribution. |
| Metabolic Flux Analysis (MFA) | Computational analysis of isotopomer data to calculate reaction rates. mdpi.com | Quantification of biosynthetic and catabolic fluxes of this compound pathways. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Metabolomics
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become an indispensable tool for high-throughput metabolomics studies involving this compound. This technology offers significant advantages in sensitivity, resolution, and speed over conventional HPLC methods, making it ideal for analyzing large sets of complex biological samples. nih.govescholarship.org The use of smaller stationary phase particles in UPLC allows for higher separation efficiency and a significant reduction in analysis time, boosting assay throughput. researchgate.net
The analysis of bile acids, including this compound, presents unique challenges due to the existence of numerous structural isomers and isobars, a wide dynamic range of concentrations in biological matrices, and their hydrophobic nature which can cause carryover issues. nih.gov UPLC-MS/MS effectively addresses these challenges. The high chromatographic resolution of UPLC can separate closely related isomers, while the selectivity and sensitivity of tandem mass spectrometry enable precise detection and quantification, even at very low concentrations. nih.govcreative-proteomics.com Methods are typically run with the mass spectrometer in negative ion mode, as bile acids readily form negative ions. researchgate.netnih.gov
For high-throughput applications, the focus is on developing rapid and robust analytical methods. escholarship.orglcms.cz This often involves streamlined sample processing and shortened chromatographic run times. For example, methods have been developed that reduce the duty cycle for a single sample injection from over 40 minutes to less than 10 minutes, dramatically increasing the number of samples that can be analyzed in a day. researchgate.net This capability is crucial for large-scale clinical studies, biomarker discovery, and systems biology research where hundreds or thousands of samples must be analyzed to achieve statistically significant results. escholarship.org
| Parameter | Advantage of UPLC-MS/MS for this compound Analysis | Reference |
| Sensitivity | Enables detection and quantification at nano- to picomolar concentrations. | nih.gov |
| Resolution | Allows for the separation of challenging isomers, preventing data misinterpretation. | creative-proteomics.com |
| Throughput | Shortened chromatographic run times enable the analysis of hundreds of samples per day. | escholarship.orgresearchgate.net |
| Selectivity | Tandem MS (MS/MS) provides high specificity for targeted quantification in complex matrices. | nih.gov |
| Robustness | Validated methods provide accurate and reproducible quantification across different biological matrices. | nih.gov |
Development of Targeted Proteomics and Metabolomics Approaches Centered on this compound Pathways
To gain a deeper understanding of the specific biological roles of this compound, researchers are developing targeted proteomics and metabolomics approaches. Unlike untargeted methods that aim to measure as many molecules as possible, targeted approaches focus on the precise and accurate quantification of a predefined set of proteins and metabolites involved in a specific biological pathway. lcms.czspringernature.com
Targeted proteomics in this context involves quantifying the key enzymes responsible for the synthesis, conjugation, and transformation of this compound. A common technique is selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry. springernature.com This method offers high selectivity and sensitivity for quantifying multiple specific proteins within a complex protein background. springernature.com By measuring changes in the abundance of these enzymes, researchers can infer alterations in pathway activity under different physiological or pathological conditions.
Targeted metabolomics complements this by providing absolute or relative quantification of this compound, its precursors (e.g., cholesterol), and its various conjugated and modified forms. agilent.com This "isomer-aware" analysis is critical for bile acids, where different isomers can have distinct biological activities. creative-proteomics.com By using stable isotope-labeled internal standards for each analyte, targeted MS methods achieve high accuracy and precision. nih.gov Combining targeted proteomics and metabolomics allows for a comprehensive and integrated analysis, linking changes in enzyme levels directly to changes in the concentrations of their metabolic products within the this compound pathway. itpa.it This integrated "multi-omics" view is essential for elucidating regulatory mechanisms and identifying potential biomarkers. itpa.it
Advanced Sample Preparation Techniques for this compound Isolation and Enrichment from Complex Biological Systems
The accuracy and sensitivity of any analysis of this compound are highly dependent on the quality of the sample preparation. nih.gov Biological matrices such as plasma, feces, bile, and tissue are incredibly complex, containing numerous compounds that can interfere with analysis, a phenomenon known as the matrix effect. creative-proteomics.com Therefore, advanced sample preparation techniques are crucial for the selective isolation and enrichment of this compound prior to instrumental analysis.
Commonly employed techniques include:
Protein Precipitation (PPT): Often used for plasma or serum samples, this technique involves adding a solvent like methanol or acetonitrile to denature and precipitate the majority of proteins. While simple and effective for removing proteins, it may not remove other interfering substances like phospholipids. phenomenex.com
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic phase). phenomenex.com It is effective for separating hydrophobic compounds like bile acids from more polar matrix components.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that has become a cornerstone of bile acid sample preparation. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). By carefully selecting the adsorbent and elution solvents, it is possible to retain this compound while washing away interfering compounds, and then elute the purified analyte for analysis. phenomenex.com This technique is highly effective at minimizing matrix effects and concentrating the analyte. creative-proteomics.com
Recent advancements focus on streamlining these processes for higher throughput. This includes the development of 96-well plate formats for SPE and LLE, and simplified protocols that reduce the number of steps, such as eliminating the need for lyophilization of fecal samples. researchgate.net The goal of these methods is to achieve a clean extract that allows for reproducible, sensitive, and accurate quantification of this compound.
| Technique | Principle | Application for this compound | Advantages |
| Protein Precipitation (PPT) | Removal of proteins by solvent-induced denaturation. | Pre-treatment of plasma, serum, and tissue homogenates. | Simple, fast, and inexpensive. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. phenomenex.com | Extraction from aqueous samples like urine or plasma. | Good for removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. phenomenex.com | Isolation and enrichment from plasma, feces, and bile. creative-proteomics.com | High selectivity, significant reduction of matrix effects, and sample concentration. |
Synthetic Chemistry and Design of Allochenodeoxycholic Acid Analogs for Research Probes
Total Synthesis and Semisynthesis Strategies for Allochenodeoxycholic Acid and its Conjugates
The synthesis of this compound and its conjugates can be approached through both total synthesis and semisynthesis from more abundant bile acid precursors.
Total Synthesis: While a complete de novo total synthesis of this compound is a complex undertaking due to the stereochemically rich steroid core, the principles of steroid synthesis provide a roadmap. Such an approach would involve the construction of the tetracyclic ring system followed by the stereoselective introduction of hydroxyl groups and the side chain. Key strategies in steroid total synthesis often employ powerful carbon-carbon bond-forming reactions such as Diels-Alder reactions, intramolecular cyclizations, and radical cyclizations to build the core structure. Subsequent stereocontrolled installation of the hydroxyl groups at C-3 and C-7 and the side chain at C-17 would be critical.
Semisynthesis: Semisynthetic routes are generally more practical and cost-effective. A common strategy involves the conversion of a readily available 5β-bile acid, such as chenodeoxycholic acid (CDCA), to its 5α-epimer, this compound. One reported method describes a two-step synthesis of this compound, highlighting the efficiency of semisynthetic approaches. nih.gov A more detailed method for preparing allo-bile acids from their 5β-isomers involves a key three-step process: researchgate.net
Oxidation-Dehydrogenation: The 3α-hydroxy-5β-bile acid formyl ester undergoes simultaneous oxidation and dehydrogenation. researchgate.net
Reductive Allomerization: The resulting 1,4-dien-3-one is subjected to reductive allomerization at the C-5 position using lithium in liquid ammonia. researchgate.net
Reduction: The final step involves the reduction of the 3-oxo-5α-intermediate to the 3α-hydroxy group. researchgate.net
Synthesis of Conjugates: Bile acids in biological systems are often conjugated with amino acids, primarily glycine (B1666218) and taurine (B1682933). The synthesis of these conjugates is typically achieved by activating the carboxylic acid of the bile acid side chain and then reacting it with the desired amino acid. A simple and efficient method for this condensation reaction involves the use of diethyl phosphorocyanidate as a coupling agent in the presence of triethylamine. nih.gov This method provides high yields for both taurine and glycine conjugates. nih.gov
| Conjugation Method | Coupling Agent | Base | Typical Yield (Glycine) | Typical Yield (Taurine) |
| N-Acyl Amidation | Diethyl phosphorocyanidate | Triethylamine | 92-96% | 89-93% |
Stereoselective Synthesis of this compound Isomers and Deuterated Analogs for Mechanistic Tracing
Stereoselective Synthesis of Isomers: The stereochemistry of the hydroxyl groups on the steroid nucleus is crucial for biological activity. The synthesis of various stereoisomers of this compound allows for the investigation of the structural requirements for receptor binding and activation. A stereoselective synthesis of allo-bile acids from their 5β-isomers has been described, which allows for the controlled formation of the 5α-cholane skeleton. researchgate.net The reduction of keto-bile acids is a key step in controlling the stereochemistry of the hydroxyl groups. For example, the reduction of a 3-keto intermediate can yield either the 3α- or 3β-hydroxy epimer depending on the reducing agent and reaction conditions.
Synthesis of Deuterated Analogs: Deuterium-labeled analogs of this compound are invaluable tools for mechanistic studies, particularly for tracing metabolic pathways and understanding reaction mechanisms using techniques like mass spectrometry and NMR spectroscopy. The introduction of deuterium (B1214612) can be achieved through various methods, including the use of deuterated reagents in multicomponent reactions. nih.govbeilstein-archives.org For instance, deuterated aldehydes can be used as starting materials to introduce deuterium at specific positions. nih.govbeilstein-archives.org The synthesis of deuterated γ-linolenic acid has demonstrated how deuteration can be used to study metabolism and cytotoxicity, a principle applicable to this compound. rsc.org
| Deuteration Strategy | Deuterated Reagent Example | Application |
| Multicomponent Reactions | [D1]-aldehydes, [D2]-isonitriles | Tracing metabolic pathways |
| Isotopic Exchange | Deuterated solvents (e.g., D₂O) | Mechanistic studies of enzymatic reactions |
Design and Synthesis of Fluorescently Tagged or Biotinylated this compound Probes for Receptor Binding Studies
Fluorescently Tagged Probes: Fluorescently tagged this compound analogs are powerful tools for visualizing and quantifying receptor binding and cellular uptake. The design of these probes involves attaching a fluorophore to a position on the this compound molecule that does not significantly interfere with its biological activity. The choice of fluorophore depends on the specific application, with considerations for excitation and emission wavelengths, quantum yield, and photostability. Strategies for designing fluorescent probes often involve linking the fluorophore to the side chain of the bile acid. nih.govnih.govscilit.comsemanticscholar.org
Biotinylated Probes: Biotinylated this compound probes are used for affinity-based studies, such as receptor purification and pull-down assays. The high affinity of the biotin-avidin/streptavidin interaction allows for the specific capture and detection of target proteins. The synthesis of biotinylated probes involves the covalent attachment of a biotin (B1667282) moiety, often via a flexible linker to minimize steric hindrance, to the this compound molecule. nih.govsigmaaldrich.commdpi.com The linker length and composition can be optimized to ensure efficient binding to both the receptor and avidin/streptavidin.
| Probe Type | Label | Linker Example | Application |
| Fluorescent | Fluorescein, Rhodamine | Polyethylene glycol (PEG) | Receptor binding visualization, cellular uptake studies |
| Biotinylated | Biotin | Aminocaproic acid, PEG | Affinity purification, pull-down assays |
Development of this compound Derivatives with Modified Receptor Selectivity for Mechanistic Deconvolution
The development of this compound derivatives with modified selectivity for different bile acid receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5, is crucial for dissecting the specific roles of these receptors in mediating the effects of this compound. nih.govunibo.itnih.gov Modifications to the steroid nucleus or the side chain can significantly alter receptor selectivity. For example, the introduction of alkyl groups at various positions on the bile acid scaffold has been shown to modulate receptor activity. drugbank.comnih.gov
A study on chenodeoxycholic acid derivatives revealed that methylation at the C-23(S) position confers marked selectivity for TGR5 over FXR, while 6α-alkyl substitution increases potency at both receptors. drugbank.com These principles can be applied to the design of this compound derivatives with tailored receptor selectivity profiles.
| Modification Site | Substituent | Effect on Receptor Selectivity |
| C-6 | Alkyl group | Increased potency at FXR and TGR5 |
| C-23 (Side Chain) | Methyl group (S-configuration) | Increased selectivity for TGR5 over FXR |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Mechanistic Assays
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. nih.govresearchgate.netdrugdesign.orgresearchgate.net These studies involve systematically modifying the structure of the molecule and evaluating the impact of these changes on a specific biological endpoint, such as receptor activation or inhibition of an enzyme.
Key structural features of this compound that can be modified to probe SAR include:
Hydroxyl Groups: The number, position, and stereochemistry of the hydroxyl groups on the steroid nucleus.
Side Chain: The length, flexibility, and functional groups of the side chain.
By correlating these structural modifications with changes in biological activity, a comprehensive SAR model can be developed. This model can then guide the design of more potent and selective this compound-based research probes and potential therapeutic agents.
Comparative Biochemical and Physiological Studies of Allochenodeoxycholic Acid with Other Bile Acids
Comparative Receptor Binding Affinities and Activation Profiles (e.g., FXR, TGR5) of Allochenodeoxycholic Acid vs. CDCA, UDCA
The biological effects of bile acids are largely mediated by their interaction with nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein-coupled receptor 5 (TGR5). The affinity and activation efficacy for these receptors differ significantly among various bile acids.
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose homeostasis. cyberleninka.ru Chenodeoxycholic acid (CDCA) is recognized as the most potent endogenous agonist for FXR. cyberleninka.runih.gov Its activation of FXR initiates a signaling cascade that, for example, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. researchgate.net Ursodeoxycholic acid (UDCA) is generally considered a weak FXR agonist. researchgate.net
Detailed quantitative data on the binding affinity and activation profile of this compound for FXR is not extensively characterized in comparative studies. However, the structural difference from CDCA, specifically the 5α-configuration, suggests that its interaction with the FXR ligand-binding domain may differ, potentially leading to a distinct activation profile.
Takeda G-protein-coupled receptor 5 (TGR5): TGR5 is a cell surface receptor that, when activated by bile acids, stimulates the production of intracellular cyclic AMP (cAMP), influencing energy metabolism, inflammation, and glucose homeostasis. nih.govmdpi.com Unlike FXR, the most potent endogenous agonists for TGR5 are secondary bile acids, particularly lithocholic acid (LCA) and its taurine (B1682933) conjugate. researchgate.net CDCA is also a known TGR5 agonist. nih.govmdpi.com Activation of TGR5 in the intestine by CDCA can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in insulin (B600854) release and glucose control. cyberleninka.ru UDCA and its conjugates can also activate TGR5. nih.gov
Specific data directly comparing the EC50 values or activation efficacy of this compound on TGR5 against CDCA and UDCA is limited in the current literature.
Comparative Receptor Activation Profiles
| Bile Acid | FXR Activation Profile | TGR5 Activation Profile |
|---|---|---|
| This compound (ACDOCA) | Data not well-characterized | Data not well-characterized |
| Chenodeoxycholic acid (CDCA) | Potent Agonist cyberleninka.runih.gov | Agonist nih.gov |
| Ursodeoxycholic acid (UDCA) | Weak Agonist researchgate.net | Agonist nih.gov |
Differential Effects on Gene Expression Pathways Compared to Primary and Secondary Bile Acids
Bile acids regulate a wide array of genes involved in metabolism and cellular homeostasis. This regulation is often receptor-dependent, occurring through the activation of FXR and TGR5.
CDCA, as a potent FXR agonist, significantly modulates the expression of numerous genes. In primary human hepatocytes, CDCA treatment alters the expression of hundreds of genes, including distinct clusters that control bile acid and lipid homeostasis (e.g., FGF19, APO, and FABP family members) and drug metabolism (e.g., CYP, UGT, and SULT family members). diva-portal.org For instance, CDCA-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1 and CYP8B1, key enzymes in bile acid synthesis. researchgate.net
The specific gene expression signature induced by this compound has not been extensively profiled in direct comparison to primary and secondary bile acids. Research indicates that allo-bile acids can influence gene expression related to lipid metabolism and inflammation. smolecule.com However, a detailed comparative transcriptomic analysis would be necessary to elucidate the unique pathways regulated by ACDOCA's 5α-structure.
Comparative Influence on Cellular Metabolism and Signaling Networks
Bile acids are signaling molecules that influence major cellular metabolic and signaling pathways.
Through its dual activation of FXR and TGR5, CDCA influences several signaling cascades. These include the adenylate cyclase (AC)/cAMP/protein kinase A (PKA) pathway and the mitogen-activated protein kinases (MAPK) pathway. mdpi.com For example, CDCA can stimulate the expression of the peptide Spexin in the liver through both FXR and TGR5, a process mediated by the cAMP/PKA and MAPK signaling cascades. mdpi.com These networks are crucial for regulating cellular processes ranging from glycolysis and gluconeogenesis to cell proliferation and apoptosis. mdpi.comnih.gov
The distinct influence of this compound on these intricate cellular networks remains an area for further investigation. Its unique stereochemistry may lead to differential activation of downstream effectors or recruitment of co-regulators, thereby modulating metabolic and signaling outputs in a manner distinct from 5β-bile acids like CDCA.
Influence on Key Signaling Pathways
| Signaling Pathway | Effect of CDCA | Comparative Effect of ACDOCA |
|---|---|---|
| FXR-SHP-CYP7A1 Axis | Activates FXR, induces SHP, represses CYP7A1 researchgate.net | Not fully characterized |
| TGR5-cAMP/PKA Pathway | Activates TGR5, increases cAMP mdpi.com | Not fully characterized |
| MAPK Cascades (e.g., JNK, p38) | Modulates MAPK pathways mdpi.com | Not fully characterized |
This compound in the Context of the Total Bile Acid Pool Composition in Health and Disease Models
The composition of the bile acid pool is dynamic and can be significantly altered in pathological states, such as liver disease. While primary bile acids like cholic acid and CDCA are the main products of synthesis in the liver, a diverse array of secondary and modified bile acids, including allo-forms, can be present. researchgate.net
Allo-bile acids have been detected in the serum of patients with certain hepatic disorders. For example, low concentrations of allo-bile acids have been found in patients with liver metastasis and liver cirrhosis. nih.gov In a rat model of chemically induced hepatocarcinogenesis, allo-bile acids, predominantly allo-cholic acid, were found to reach a peak concentration in the bile during the hepatoma stage of disease progression. nih.gov This suggests that shifts in cholesterol metabolism and the pathways of bile acid synthesis, potentially involving 5α-reductase activity, may occur during the development of liver disease, leading to an increased presence of allo-bile acids like ACDOCA. smolecule.com However, the precise concentration and proportional representation of this compound within the total bile acid pool in various health and disease states are not yet well-defined.
Synergistic or Antagonistic Interactions of this compound with Other Bile Acids in Cellular and Animal Systems
The total bile acid pool consists of a complex mixture of different bile acid species, and their combined effects may not be simply additive. Bile acids can exhibit synergistic or antagonistic interactions at the level of receptor activation, enzyme regulation, and transporter function. For instance, the administration of CDCA can lead to a marked decrease in the pool sizes of cholic acid and deoxycholic acid, indicating a regulatory interaction where CDCA inhibits the synthesis of cholic acid. nih.gov Conversely, treatment with UDCA can increase the synthesis rates of both cholic acid and CDCA.
Currently, there is a lack of specific studies investigating the synergistic or antagonistic interactions between this compound and other primary or secondary bile acids in cellular or animal models. Understanding these potential interactions is crucial, as the net biological effect of the bile acid pool depends on the complex interplay of all its components. Future research is needed to determine whether ACDOCA enhances or inhibits the signaling or metabolic effects of other bile acids like CDCA or UDCA.
Methodological Considerations for in Vitro and Ex Vivo Allochenodeoxycholic Acid Research
Use of Organoid Models and 3D Cell Cultures for Complex Allochenodeoxycholic Acid Interactions
Two-dimensional (2D) cell cultures, while useful, lack the complex cell-cell and cell-matrix interactions of native tissue. Three-dimensional (3D) culture systems, particularly organoids, have emerged as superior models for studying the complex physiology of bile acids like allo-CDCA. nih.gov Organoids are self-assembling 3D structures derived from stem cells that recapitulate the architecture and function of the source organ. nih.gov
Liver and Intestinal Organoids: Human tissue stem cell-derived organoids from the liver and intestine have been established to model the enterohepatic circulation of bile acids. nih.gov Intestinal organoids can be grown as 3D spheroids in a matrix like Matrigel and can be differentiated to contain the mature cell types of the intestinal epithelium. nih.gov Biliary organoids generated from human livers can be grown embedded in an extracellular matrix, forming spheroids with an internal lumen. nih.gov
Modeling Bile Acid Transport and Signaling: These organoid models express the functional transporters necessary for bile acid uptake and recycling. nih.gov For example, biliary organoids can take up fluorescently labeled bile acids at their apical membrane and transport them out through the basolateral membrane, mimicking the cholehepatic shunting process. nih.gov By physically coupling intestinal and liver organoid cultures in a Transwell system, researchers can model inter-organ signaling. nih.gov Studies have shown that exposing the apical side of intestinal organoids to bile acids leads to an increased secretion of fibroblast growth factor 19 (FGF19), which in turn signals the coupled liver organoids to downregulate the primary bile acid synthesis enzyme, cholesterol 7α-hydroxylase (CYP7A1). nih.gov This demonstrates that organoid systems can be used to study the complex feedback loops regulating allo-CDCA synthesis and homeostasis.
Advantages over 2D Models: The 3D architecture of organoids provides a more physiologically relevant environment. For instance, manipulating the extracellular matrix can cause biliary organoids to revert their polarity, exposing the apical membrane to the outside, which is advantageous for studying interactions with pathogens or the transport of compounds like allo-CDCA. nih.gov This novel configuration allows for the study of bile transport, epithelial permeability, and crosstalk with other cell types like immune cells. nih.gov
Ex Vivo Perfused Organ Systems for Studying this compound Metabolism and Transport
Ex vivo perfused organ systems represent a critical methodological bridge between in vitro cell cultures and in vivo studies. By maintaining the intact architecture and microcirculation of an organ, these systems allow for the investigation of metabolism and transport of compounds like allo-CDCA under near-physiological conditions. nih.gov
System Setup and Viability: In these systems, a whole organ or a resected part of an organ (e.g., from human liver resections) is housed in a specialized chamber and perfused with a warm, oxygenated, nutrient-rich solution. nih.govatcmeetingabstracts.com Advanced systems can maintain the viability of a liver for up to 12 hours or more, allowing for detailed metabolic and functional analysis. atcmeetingabstracts.comtno.nl Organ viability is monitored using clinically relevant biomarkers such as oxygen consumption, albumin production, urea synthesis, and bile acid levels in the perfusate. nih.gov
Studying Metabolism and Transport: The ex vivo perfused liver model is particularly well-suited for studying the hepatic clearance, metabolism, and biliary excretion of allo-CDCA. The system allows for the analysis of both phase I and phase II biotransformations. nih.gov Researchers can introduce the compound into the perfusion circuit and measure its uptake into the liver tissue, the appearance of metabolites in the perfusate, and its excretion into bile. tno.nl This provides a comprehensive picture of the compound's hepatic disposition. These systems have successfully been used to discriminate between the functional and metabolic capacities of noncirrhotic and cirrhotic human liver tissue, demonstrating their sensitivity in reflecting disease states. nih.gov
Multi-Organ Systems: A significant advancement is the ability to connect multiple organs, such as the liver and kidney, in a single perfusion circuit. tno.nl This allows for the investigation of inter-organ metabolism and transport, which is highly relevant for bile acids that undergo enterohepatic circulation and renal excretion. Future inclusion of the intestine will further enhance the ability of these systems to model the complete physiological circuit of allo-CDCA. tno.nl
The table below highlights key functional parameters measured in an ex vivo human liver perfusion system, comparing noncirrhotic and cirrhotic tissue.
| Parameter | Noncirrhotic Liver (NC) | Cirrhotic Liver (CL) | Implication for Allo-CDCA Studies |
| Glucose Levels | Stable or increasing | Decreasing | Reflects glycogen storage and metabolic capacity |
| Lactate Levels | Lower increase | Significantly stronger increase | Indicates differences in metabolic stress and function |
| Bile Acid Levels | Lower increase | Significantly stronger increase | Shows differences in uptake and clearance capacity |
| Phase I/II Metabolism | More rapid transformation | Slower transformation | Indicates capacity for allo-CDCA metabolism and detoxification |
Source: nih.gov
Genetic Manipulation Techniques (e.g., CRISPR-Cas9, siRNA) for Investigating this compound Pathways in Cell Models
Understanding the specific proteins involved in the synthesis, transport, and signaling of allo-CDCA requires tools that can precisely modify gene expression. Genetic manipulation techniques like CRISPR-Cas9 and RNA interference (RNAi) using small interfering RNA (siRNA) are indispensable for this purpose.
CRISPR-Cas9: The CRISPR-Cas9 system allows for precise gene editing, including the creation of gene knockouts, to definitively establish the function of a specific protein. nih.gov To study allo-CDCA, this technique can be applied in relevant cell lines (e.g., HepG2) or organoids to disrupt genes encoding key enzymes in the bile acid synthesis pathway (e.g., CYP7A1, CYP27A1) or specific transporters (e.g., ASBT, NTCP, OATPs). nih.govuic.edu By comparing the metabolism and transport of allo-CDCA in wild-type versus knockout cells, researchers can confirm the role of these proteins. For example, generating a double-knockout of specific synthases in a model organism has been used to confirm their role in the production of related compounds. nih.gov
Small Interfering RNA (siRNA): siRNA offers a method for transiently silencing gene expression by targeting specific messenger RNA (mRNA) for degradation. medchemexpress.com This "knockdown" approach is highly valuable for studying the effects of reduced protein function without the permanent genetic alteration of a knockout. rsc.org In the context of allo-CDCA research, siRNAs targeting transporters like the apical sodium-dependent bile acid transporter (ASBT) can be introduced into intestinal cell models to investigate the impact on allo-CDCA absorption. uic.edu Similarly, siRNAs targeting hepatic transporters can elucidate their roles in the uptake of allo-CDCA from circulation. The effectiveness of siRNA delivery can be enhanced by various delivery systems, including lipid nanoparticles or conjugation to molecules like cholesterol, and small molecules can be used to improve endocytic uptake or endosomal release. nih.gov
These genetic tools are complementary; siRNA is often used for initial screening or to study the effects of transient protein reduction, while CRISPR-Cas9 provides definitive evidence of a protein's function through permanent gene knockout. rsc.orgnih.gov
Preclinical Animal Model Studies: Mechanistic Insights into Allochenodeoxycholic Acid S Roles
Genetic Knockout/Knock-in Models Relevant to Allochenodeoxycholic Acid Biosynthesis or Signaling
Genetically engineered mouse models, particularly those with targeted deletions (knockout) or insertions (knock-in) of genes involved in bile acid synthesis, provide powerful tools for understanding the specific roles of individual bile acids. nih.gov While models specifically targeting allo-CDCA biosynthesis are not extensively documented, insights can be gleaned from models that alter the broader bile acid pool, thereby indirectly affecting allo-CDCA levels.
Studying deficiencies in bile acid synthesis genes in knockout (KO) mouse models offers significant insights into the roles of bile acids in modulating signaling pathways like the farnesoid X receptor (FXR) and maintaining metabolic homeostasis. nih.gov These models help to understand the functions and regulation of genes responsible for bile acid synthesis and clarify the distinct characteristics of individual bile acids. nih.gov
Key genetic models include:
Cyp7a1 Knockout (KO) Models: CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.gov While not directly focused on allo-CDCA, these models are used to study broader mechanisms of bile acid synthesis and cholesterol homeostasis. nih.gov
Cyp8b1 Knockout (KO) Models: The Cyp8b1 gene is crucial for the synthesis of cholic acid. nih.gov Its absence leads to a bile acid pool predominantly composed of chenodeoxycholic acid and its derivatives, which can provide a window into the physiological effects of a CDCA-rich environment, relevant to understanding allo-CDCA. nih.gov
Cyp2c70 Knockout (KO) Models: Mice, unlike humans, express Cyp2c70, an enzyme that converts chenodeoxycholic acid into muricholic acids. nih.govchildrensmercy.org Knocking out this gene results in a "humanized" bile acid profile with significantly higher concentrations of chenodeoxycholic acid. nih.govchildrensmercy.org This model is particularly valuable for studying the effects of increased CDCA and, by extension, its isomers like allo-CDCA, on liver physiology and signaling pathways. nih.govchildrensmercy.org In Cyp2c70 KO mice, the lack of muricholic acids and the subsequent increase in CDCA can lead to chronic liver inflammation and a reduction in the total bile acid pool, consequently decreasing FXR activation. nih.gov
These genetic models have been instrumental in demonstrating the link between specific bile acid profiles and the activation of nuclear receptors such as FXR, which in turn regulates lipid, glucose, and energy metabolism. nih.gov
Table 1: Key Genetic Models in Bile Acid Research
| Model | Gene Function | Key Phenotype Related to Bile Acids | Relevance to this compound |
|---|---|---|---|
| Cyp7a1 KO | Rate-limiting enzyme in classical bile acid synthesis | Altered overall bile acid pool and cholesterol homeostasis | Provides general insights into bile acid regulation. |
| Cyp8b1 KO | Synthesis of cholic acid | Increased plasma concentration of chenodeoxycholic acid | Allows study of a CDCA-dominant bile acid pool. |
| Cyp2c70 KO | Converts chenodeoxycholic acid to muricholic acids in mice | "Humanized" bile acid profile with elevated chenodeoxycholic acid | Offers a model to study the specific effects of high CDCA concentrations. |
Diet-Induced Disease Models for Investigating this compound's Mechanistic Contributions (e.g., NAFLD/NASH models, cholestasis models)
Diet-induced animal models are crucial for studying the role of bile acids in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), as well as cholestatic liver diseases.
NAFLD/NASH Models: Mice fed a Western-style diet, which is high in fat and sugar, develop features that mimic human NAFLD and NASH. researchgate.net Studies in these models have shown that a Western diet increases the passage of primary unconjugated bile acids, including chenodeoxycholic acid, to the large intestine. researchgate.net This alteration in the bile acid pool is associated with compromised intestinal barrier function and mucosal inflammation, highlighting a mechanistic link between diet, bile acids, and the progression of liver disease. researchgate.net High-fat, high-cholesterol diets in mice also lead to significant hepatic lipid accumulation, inflammation, and fibrosis, providing a platform to investigate how bile acids like allo-CDCA contribute to steatohepatitis. nih.gov
Cholestasis Models: Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver. Animal models of cholestasis are essential for understanding the mechanisms of bile acid-induced liver injury.
Bile Duct Ligation (BDL): This surgical model of obstructive cholestasis leads to a rapid accumulation of bile acids in the liver. nih.govdoaj.org Studies using BDL mice have shown that the accumulation of chenodeoxycholic acid activates specific signaling pathways in liver endothelial cells, promoting inflammation and liver damage. nih.govdoaj.org
Chemical-Induced Cholestasis: Chemicals like lithocholic acid (LCA) and 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) are used to induce cholestasis in mice, allowing for the study of altered bile acid profiles and their metabolic consequences. frontiersin.org
Genetic Models of Cholestasis: Mice with mutations in genes like Atp8b1 (e.g., the Atp8b1G308V/G308V model) develop hepatocellular cholestasis, providing a more specific model to test the contribution of accumulating bile salts to liver fibrosis. nih.gov
These models collectively demonstrate that under conditions of metabolic stress or impaired bile flow, the composition of the bile acid pool, including isomers like allo-CDCA, is significantly altered, contributing directly to the pathogenesis of liver diseases.
Administration of this compound to Animal Models for Exploring Mechanistic Effects (e.g., receptor activation, metabolic pathway modulation)
Administering specific bile acids to animal models is a direct approach to investigate their mechanistic effects. While studies specifically administering allo-CDCA are limited, research involving its isomer, chenodeoxycholic acid (CDCA), provides significant mechanistic insights that are likely relevant to allo-CDCA.
Receptor Activation: CDCA is a potent natural ligand for the farnesoid X receptor (FXR). nih.gov Administration of CDCA to animal models has been shown to activate FXR signaling pathways. For example, in a rat model of Alzheimer's disease, CDCA treatment improved insulin (B600854) signaling, a process known to be modulated by FXR. nih.gov This activation also led to the promotion of the BDNF/CREB pathway, which is crucial for neuronal health. nih.gov In models of cholestasis, the accumulation of CDCA activates FXR in liver endothelial cells, triggering a cascade that leads to inflammation. nih.gov
Metabolic Pathway Modulation: The administration of CDCA has been shown to modulate various metabolic pathways.
In a rabbit model of osteoarthritis, intra-articular injection of CDCA reduced cartilage degradation and bone destruction. nih.gov Mechanistically, CDCA markedly reduced the release of inflammatory mediators and matrix-degrading enzymes, such as matrix metalloproteinase-1 (MMP-1), matrix metalloproteinase-3 (MMP-3), and interleukin-1β (IL-1β). nih.gov
Studies in sows and rats have shown that CDCA administration during early pregnancy improves embryo implantation and metabolic health by reducing inflammation, oxidative stress, and insulin resistance. nih.gov
These studies underscore the potent signaling and metabolic modulating effects of the CDCA scaffold, suggesting that allo-CDCA likely participates in similar mechanistic pathways, particularly in the activation of nuclear receptors and the regulation of inflammatory and metabolic processes.
Use of Germ-Free and Gnotobiotic Animal Models to Study this compound-Microbiome Interactions
The gut microbiome plays a critical role in bile acid metabolism, transforming primary bile acids synthesized by the host into a diverse array of secondary bile acids. Germ-free (GF) animals, which are raised in a sterile environment devoid of any microorganisms, and gnotobiotic animals, which are colonized with a known and defined microbiota, are invaluable tools for dissecting these interactions. taylorfrancis.comnih.govnih.govroutledge.com
The use of GF animal models is an appropriate experimental approach for investigating many aspects of host-microbe interactions. nih.gov These models allow for the assessment of the gut microbiome's role in physiology, including metabolic function. nih.gov
Microbiome's Role in Bile Acid Diversity: Comparative studies have shown that the bile acid pool in conventional mice is far more chemically diverse than in their germ-free counterparts. researchgate.net This highlights the essential role of microbial enzymes in modifying the structure of primary bile acids, including the potential for epimerization that could lead to the formation of allo-isomers like allo-CDCA.
Mechanistic Studies in Gnotobiotic Models: Gnotobiotic models allow researchers to introduce specific bacterial species or communities into a previously germ-free animal to study their specific metabolic capabilities. frontiersin.org This reductionist approach is essential for identifying the specific bacteria and enzymes responsible for the conversion of chenodeoxycholic acid to its various metabolites, including secondary bile acids and potentially allo-CDCA. By controlling the microbial variable, researchers can establish causal links between specific microbial activities and changes in the host's bile acid profile and downstream physiological effects. nih.gov The relationship between the gut microbiome and bile acids is bidirectional; changes in the gut microbiome can alter bile acid profiles, and conversely, bile acids have antimicrobial activity that can shape the composition of the gut microbiota. researchgate.net
Multi-Omics Profiling (e.g., metabolomics, transcriptomics, proteomics) in this compound-Treated or Modified Animal Models
The integration of multiple "omics" platforms provides a comprehensive, systems-level view of the biological changes induced by alterations in bile acid metabolism. purina.co.ukmdpi.com Applying metabolomics, transcriptomics, and proteomics to animal models with modified bile acid profiles or those treated with specific bile acids can reveal novel mechanistic insights. nih.govnih.gov
Metabolomics: This approach allows for the comprehensive analysis of all metabolites, including a detailed profile of bile acids, in biological samples. mdpi.com In cholestasis models, metabolomics has been used to characterize the specific changes in the bile acid profile following chemical-induced liver injury, revealing significant alterations that correlate with disease pathology. frontiersin.org Untargeted metabolomics has also been used to uncover how the gut microbiota and their products can inhibit bile acid glucuronidation. nih.gov
Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics reveals which genes are actively being expressed in response to a stimulus. nih.gov In animal models of cholestasis, RNA sequencing has been used to identify the upregulation of genes involved in leukocyte adhesion in liver endothelial cells following the accumulation of bile acids like CDCA. nih.gov
Proteomics: This technique provides a large-scale analysis of proteins, identifying changes in protein expression and post-translational modifications. nih.gov Proteomic analysis can complement transcriptomic data by confirming that changes in gene expression translate to changes at the protein level, which are the ultimate effectors of cellular function.
By integrating these multi-omics datasets, researchers can construct detailed molecular maps of how bile acids like allo-CDCA influence cellular function. mdpi.comarxiv.org For instance, an integrated analysis could link an increase in allo-CDCA (metabolomics) to the altered expression of genes involved in inflammatory signaling (transcriptomics) and the subsequent change in the abundance of corresponding inflammatory proteins (proteomics). This powerful approach is critical for identifying the complex networks and pathways modulated by individual bile acids. purina.co.uk
Emerging Concepts and Future Directions in Allochenodeoxycholic Acid Research
Unexplored Niche Physiological Roles of Allochenodeoxycholic Acid
The physiological roles of many bile acid species, including the allo-bile acids, remain weakly characterized. nih.gov this compound is synthesized through the action of 5α-reductase enzymes, which compete with the more dominant 5β-reductase pathway responsible for conventional bile acids. smolecule.com Its presence in humans is notable during infancy and in certain pathological states, suggesting specialized, or "niche," physiological functions that are not yet fully understood. nih.gov
A significant source of this compound is the metabolic activity of the gut microbiota. smolecule.com Specific bacterial enzymes within the gut can convert primary bile acids into their 5α-configured (allo) analogs. smolecule.comillinois.edu This microbial origin points to a potential role in mediating host-microbiome interactions. For instance, studies have shown that other secondary allo-bile acids, such as allo-lithocholic acid and allo-deoxycholic acid, are found at elevated levels in the feces of colon cancer patients, hinting at a role for allo-bile acids in the pathophysiology of intestinal diseases. nih.gov The unique biochemical environment of infancy and the dysregulated metabolism in disease states appear to create conditions that favor the production or accumulation of this compound, highlighting these as key areas for future investigation into its specific physiological contributions.
This compound as a Mechanistic Probe for Investigating Bile Acid Signaling Networks
The structural difference between this compound and its 5β-epimer, chenodeoxycholic acid, presents a unique opportunity to use it as a mechanistic probe. As stereoisomers, these two molecules have the same chemical formula but a different spatial arrangement of atoms. This subtle difference can lead to significant variations in their biological activity, such as their affinity for receptors and transporters.
By comparing the effects of this compound and chenodeoxycholic acid in experimental systems, researchers could dissect the stereospecific requirements of bile acid signaling pathways. For example, such studies could help determine the precise structural features of a bile acid that are necessary for the activation of specific downstream targets. This approach could provide valuable insights into the structure-function relationships of bile acid receptors and help in the design of more selective and potent therapeutic agents that target these pathways. The use of this compound as a research tool could, therefore, lead to a more refined understanding of the complex and multifaceted roles of bile acids in health and disease.
Integration of this compound Data into Systems Biology and Computational Modeling Frameworks
Systems biology aims to understand the complex interactions within biological systems by integrating various data types into computational models. smolecule.com These models can simulate biological processes and predict how the system will respond to perturbations. oup.com Given the intricate network of bile acid synthesis, metabolism, and signaling, systems biology approaches are well-suited to unraveling the role of individual bile acids like this compound.
| Potential Data for Integration into Systems Biology Models |
| Data Type |
| Metabolomic Profiles |
| Transcriptomic Data |
| Proteomic Data |
| Gut Microbiome Composition |
Identification of this compound as a Biomarker for Specific Mechanistic Pathways in Disease
The presence of this compound in specific physiological and pathological states suggests its potential as a biomarker. A biomarker is a measurable indicator of a biological state or condition. For example, fecal levels of chenodeoxycholic acid have been identified as a potential biomarker for type 2 diabetes. nwsbio.com Similarly, elevated fecal concentrations of other secondary allo-bile acids have been observed in patients with colon cancer. nih.gov
Given that the gut microbiota is a primary source of this compound, its levels may serve as a sensitive indicator of alterations in the gut microbial community and its metabolic function. smolecule.com Therefore, measuring this compound concentrations in biological samples, such as feces or serum, could provide a non-invasive means to diagnose or monitor diseases associated with gut dysbiosis. Future studies should aim to correlate the levels of this compound with specific disease phenotypes and to understand the mechanistic pathways that lead to its altered production in these conditions. This could establish this compound as a valuable clinical tool for disease diagnosis, prognosis, and the monitoring of therapeutic interventions.
Research into the Epigenetic Modulation by this compound
Epigenetics refers to modifications to DNA and histone proteins that alter gene expression without changing the underlying DNA sequence. nih.gov Bile acids are known to be involved in the epigenetic regulation of gene expression, often through the activation of FXR. nih.gov Activated FXR can recruit a cascade of transcriptional cofactors and chromatin-modifying enzymes, such as histone deacetylases (HDACs), which can lead to the repression of target genes like CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.govb-pompilidotoxin.com
While direct research on the epigenetic effects of this compound is currently lacking, its ability to interact with FXR suggests that it may also possess the capacity to modulate the epigenome. smolecule.com Future research should investigate whether this compound can induce changes in histone modifications or DNA methylation at the promoters of key metabolic genes. Understanding the epigenetic footprint of this compound could uncover novel mechanisms by which it influences cellular function and contributes to disease. This represents a significant and largely unexplored frontier in bile acid research.
| Key Players in Bile Acid-Mediated Epigenetic Regulation |
| Molecule/Complex |
| Farnesoid X Receptor (FXR) |
| Small Heterodimer Partner (SHP) |
| Histone Deacetylases (HDACs) |
| G9a Histone Lysine Methyltransferase |
| Swi/Snf Chromatin Remodeling Complex |
Future Avenues for Understanding this compound's Role in Gut-Brain Axis Signaling
The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract. researchgate.net The gut microbiome plays a crucial role in this axis, in part through the production of various metabolites, including secondary bile acids. nih.gov These microbial products can enter the systemic circulation and potentially cross the blood-brain barrier to influence brain function. nih.govfrontiersin.org
Given that this compound is primarily synthesized by gut bacteria, it is a prime candidate for investigation as a signaling molecule within the gut-brain axis. smolecule.com Evidence is growing that bile acids and their receptors are involved in neurological processes. hcplive.com Future research should explore whether this compound can be transported into the brain and, if so, whether it interacts with neural receptors to modulate neuronal activity. Investigating the role of this specific microbially-produced bile acid in the context of neurological and psychiatric disorders could open up new avenues for understanding and potentially treating these conditions through the modulation of the gut microbiome. frontiersin.org
Q & A
Q. How can Allochenodeoxycholic acid be structurally distinguished from other bile acid isomers in experimental settings?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C24H40O4, MW 392.60) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical differences.
- Compare retention times with reference standards in reversed-phase HPLC, as demonstrated in purity assessments of methanol-based solutions .
- Cross-reference spectral data with databases like the Encyclopedia of Traditional Chinese Medicines to validate structural uniqueness .
Q. What are the natural sources of this compound, and how can they be leveraged for isolation?
Methodological Answer:
- Primary sources include the bile of reptiles (e.g., lizards) and fish species like Cyprinus carpio .
- Isolation protocols involve bile extraction using methanol-chloroform mixtures, followed by column chromatography (silica gel or Sephadex LH-20) to separate this compound from co-eluting bile acids .
- Validate purity via thin-layer chromatography (TLC) with sulfuric acid charring or HPLC-UV detection at 210 nm .
Q. What synthetic routes are available for this compound, and what are their limitations?
Methodological Answer:
- Epimerization of Chenodeoxycholic acid under alkaline conditions is a common method, but it yields low stereoselectivity .
- Optimize reaction parameters (pH, temperature, and catalysts) to minimize byproducts like Alloisolithocholic acid .
- Characterize intermediates using <sup>13</sup>C-NMR to track stereochemical changes at the C-3 and C-7 hydroxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across species?
Methodological Answer:
- Conduct species-specific in vitro assays (e.g., receptor binding studies in reptilian vs. mammalian cell lines) to assess interspecies variability in bile acid signaling .
- Use metabolomic profiling (LC-MS/MS) to quantify species-dependent differences in bile acid conjugation and transport kinetics .
- Apply meta-analysis frameworks to reconcile conflicting data, weighting studies by sample size and methodological rigor (e.g., adherence to NIH clinical trial guidelines) .
Q. What experimental designs are critical for studying this compound’s role in lipid metabolism?
Methodological Answer:
- Use isotope-labeled analogs (e.g., deuterated this compound) in tracer studies to track metabolic pathways in hepatocyte models .
- Design dose-response experiments with controls for endogenous bile acid depletion (e.g., bile acid sequestrants) to isolate this compound-specific effects .
- Integrate transcriptomic (RNA-seq) and lipidomic data to map regulatory networks influenced by this compound .
Q. How should researchers address challenges in quantifying this compound in complex biological matrices?
Methodological Answer:
- Employ derivatization techniques (e.g., methylation with BF3-methanol) to enhance volatility for GC-MS analysis .
- Validate extraction efficiency using spike-recovery experiments in plasma or fecal samples, adjusting for matrix effects via standard addition curves .
- Utilize multiplexed MRM (multiple reaction monitoring) in LC-MS/MS to distinguish this compound from isobaric interferences .
Q. What gaps exist in the current understanding of this compound’s biosynthetic pathways?
Methodological Answer:
- Apply CRISPR-Cas9 gene editing in model organisms (e.g., zebrafish) to knockout candidate enzymes (e.g., CYP8B1) and monitor bile acid profiles .
- Use <sup>13</sup>C-labeled cholesterol in pulse-chase experiments to trace carbon flux into this compound .
- Collaborate with structural biologists to resolve 3D structures of key enzymes (e.g., 7α-hydroxysteroid dehydrogenase) for mechanistic insights .
Methodological Best Practices
Q. How to ensure reproducibility in this compound research?
Methodological Answer:
- Adhere to the Beilstein Journal of Organic Chemistry guidelines: document synthetic procedures with exact molar ratios, reaction times, and purification steps .
- Share raw spectral data (NMR, MS) and chromatograms in supplementary materials to enable cross-validation .
- Use standardized reporting frameworks (e.g., ARRIVE 2.0) for animal studies to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
